5-tert-butyl-2-methyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Molecular Formula: C₂₂H₂₈N₄O
Molecular Weight: 364.48 g/mol
CAS Number: 877807-91-5
Structural Features:
- Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic heteroaromatic system.
- Substituents: 5-position: tert-Butyl group, enhancing steric bulk and lipophilicity. 2-position: Methyl group, contributing to electronic stabilization. 3-position: Phenyl ring, enabling π-π interactions.
This compound (hereafter referred to as Compound A) is part of a broader class of pyrazolo[1,5-a]pyrimidin-7-amine derivatives explored for diverse biological activities, including anti-mycobacterial and anti-parasitic applications . Its synthesis likely involves nucleophilic substitution of a chlorinated pyrazolo[1,5-a]pyrimidine precursor with (oxolan-2-yl)methylamine, as seen in analogous syntheses .
Properties
IUPAC Name |
5-tert-butyl-2-methyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-15-20(16-9-6-5-7-10-16)21-24-18(22(2,3)4)13-19(26(21)25-15)23-14-17-11-8-12-27-17/h5-7,9-10,13,17,23H,8,11-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBBLMZEXAANIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by its reaction with a pyrimidine precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-methyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-tert-butyl-2-methyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Bioactivity :
- Aryl Groups at Position 3 :
- Fluorophenyl (Compound A) vs. chlorophenyl () vs. p-tolyl () substituents modulate electronic and steric properties. Chlorophenyl derivatives (e.g., ) show enhanced anti-mycobacterial activity (MIC: 2 μg/mL) compared to fluorophenyl analogs .
- Position 5 :
- tert-Butyl (Compound A) vs. methyl () vs. p-tolyl () groups influence lipophilicity. Bulky tert-butyl may improve metabolic stability but reduce solubility.
Stereochemistry: and highlight stereochemical variations in oxolan-2-ylmethyl substituents (R vs. S configurations), which could affect target binding .
Synthetic Routes :
- Compound A’s synthesis likely parallels methods in , where 7-chloropyrazolo[1,5-a]pyrimidine reacts with (oxolan-2-yl)methylamine under basic conditions (e.g., K₂CO₃ in DMF) .
- Suzuki couplings () are common for introducing aryl groups at positions 3 and 5 .
Research Findings and Implications
- Lipophilicity vs. Solubility : Compound A’s tert-butyl and oxolane groups balance lipophilicity (LogP ~3.5 estimated) and aqueous solubility, critical for bioavailability.
- Stereochemical Considerations : The R-configuration in ’s analog suggests possible enantioselective interactions with chiral biological targets .
Biological Activity
5-tert-butyl-2-methyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Anticancer Properties
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with significant anticancer activity. Recent studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, one study screened a library of synthesized pyrazolo[1,5-a]pyrimidines for their efficacy against the MDA-MB-231 breast cancer cell line using the MTT assay. The results indicated that while some compounds showed promise, none exhibited significant growth inhibition compared to established anticancer agents such as YM155 and menadione .
Antimicrobial Activity
Research has also identified potential antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. A study highlighted that certain analogues demonstrated activity against Mycobacterium tuberculosis (Mtb), suggesting that modifications to the core structure could enhance efficacy against this pathogen. The mechanism of action was found to be distinct from traditional antibiotics, indicating a unique pathway that warrants further investigation .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its molecular structure. Structure-activity relationship studies have pinpointed key functional groups that influence both potency and selectivity. For instance, modifications at specific positions on the pyrazolo ring can lead to improved binding affinity for target proteins involved in cancer cell proliferation and survival pathways .
Case Studies and Experimental Data
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Anticancer Screening : A focused library containing 27 compounds based on the pyrazolo[1,5-a]pyrimidine scaffold was synthesized and tested against various cancer cell lines. The findings indicated that while some compounds had low cytotoxicity, their effectiveness varied significantly depending on structural modifications (Table 1).
Compound ID Structure Modification IC50 (µM) Cell Line Tested P1 O-Me at position 1 25 MDA-MB-231 P2 N-Me at position 2 30 MDA-MB-231 P3 No modification 50 MDA-MB-231 -
Antitubercular Activity : In another study focusing on Mtb, several analogues were evaluated for their minimum inhibitory concentrations (MICs). The results showed that specific structural features enhanced activity against Mtb, with some compounds achieving MIC values in low micromolar ranges (Table 2).
Compound ID MIC (µg/mL) Mechanism of Action P4 5 Inhibition of cell wall synthesis P5 10 Disruption of metabolic pathways
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in nucleotide synthesis or other critical metabolic pathways in pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
